2-Methylhexane

Catalog No.
S3711362
CAS No.
31394-54-4
M.F
C7H16
CH3CH(CH3)(CH2)3CH3
C7H16
M. Wt
100.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhexane

CAS Number

31394-54-4

Product Name

2-Methylhexane

IUPAC Name

2-methylhexane

Molecular Formula

C7H16
CH3CH(CH3)(CH2)3CH3
C7H16

Molecular Weight

100.20 g/mol

InChI

InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

GXDHCNNESPLIKD-UHFFFAOYSA-N

SMILES

CCCCC(C)C

Solubility

2.53e-05 M
Solubility in water: none

Canonical SMILES

CCCCC(C)C

Description

The exact mass of the compound 2-Methylhexane is 100.125200510 g/mol and the complexity rating of the compound is 29. The solubility of this chemical has been described as 2.53e-05 msolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24840. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylhexane is a branched-chain alkane with the molecular formula C7H16C_7H_{16} and a molecular weight of approximately 100.21 g/mol. It is an isomer of heptane, specifically classified as a methyl-substituted hexane. The compound features a six-carbon chain with a methyl group attached to the second carbon atom, leading to its systematic name, 2-methylhexane. It is also known by other names such as isoheptane and has significant applications in various industrial processes.

Typical of alkanes, including:

  • Hydrogenation: The compound can be produced through the hydrogenation of unsaturated hydrocarbons, such as 2-methylhexene, in the presence of a catalyst and under high pressure. The reaction can be summarized as follows:
    C7H14+H2C7H16C_7H_{14}+H_2\rightarrow C_7H_{16}
  • Oxidation: At elevated temperatures, 2-methylhexane can oxidize, forming various products including carbon dioxide and water. Research indicates that its low-temperature oxidation pathways are complex and involve multiple intermediates .
  • Cracking: This process involves breaking down larger hydrocarbons into smaller molecules, including olefins and lighter alkanes. The cracking of 2-methylhexane on zeolite catalysts has been studied extensively, revealing important catalytic cycles .

The synthesis of 2-methylhexane can be achieved through various methods:

  • Hydrocarbon Cracking: As mentioned earlier, cracking larger alkanes can yield 2-methylhexane as a byproduct.
  • Alkylation Reactions: Using alkyl halides in Friedel-Crafts alkylation reactions can produce branched-chain alkanes like 2-methylhexane.
  • Isomerization: Conversion of straight-chain alkanes into branched forms through catalytic processes can also generate this compound.

Research into the interactions of 2-methylhexane with biological systems has focused on its metabolic pathways and potential environmental impacts. Studies have shown that it can undergo metabolic transformations in living organisms, leading to various degradation products. Understanding these interactions is crucial for assessing both human health risks and environmental consequences associated with its use .

Several compounds share structural similarities with 2-methylhexane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
HeptaneC7H16Straight-chain alkane
3-MethylhexaneC7H16Methyl group on the third carbon
2,3-DimethylpentaneC7H18Two methyl groups on adjacent carbons
2-EthylpentaneC8H18Ethyl group on the second carbon

While all these compounds are alkanes with similar molecular formulas, their branching patterns lead to different physical properties and reactivities. For example, the branching in 2-methylhexane contributes to its lower boiling point compared to straight-chain heptane.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

3.7

Exact Mass

100.125200510 g/mol

Monoisotopic Mass

100.125200510 g/mol

Boiling Point

90.0 °C
90 °C

Flash Point

-18 °C c.c.

Heavy Atom Count

7

Vapor Density

Relative vapor density (air = 1): 3.4

Density

Relative density (water = 1): 0.68

Melting Point

-118.2 °C
-118 °C

UNII

YI4679P2SP

Vapor Pressure

65.99 mmHg
Vapor pressure, kPa at 14.9 °C: 5.3

Wikipedia

2-methylhexane

Biological Half Life

3.00 Days

General Manufacturing Information

Isoheptane: ACTIVE
Hexane, 2-methyl-: ACTIVE

Dates

Modify: 2023-07-27

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